INCB047986
CAS No.:
Cat. No.: VC1570069
Molecular Formula:
Molecular Weight:
Purity: >98%
* For research use only. Not for human or veterinary use.

Specification
IUPAC Name | NONE |
---|---|
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
INCB047986 is characterized by the molecular formula C20H16FN7OS. It is available as a solid powder primarily for research applications. The compound is known by several synonyms, including INCB-047986 and INCB 047986. Its physical and chemical properties are summarized in Table 1.
Property | Description |
---|---|
Product Name | INCB047986 |
Molecular Formula | C20H16FN7OS |
Appearance | Solid powder |
Solubility | Soluble in DMSO, not in water |
Storage Recommendation | Dry, dark, 0-4°C (short term) or -20°C (long term) |
Shelf Life | >5 years if stored properly |
Synonyms | INCB047986; INCB-047986; INCB 047986 |
Table 1: Physical and chemical properties of INCB047986
Mechanism of Action
INCB047986 exerts its therapeutic effects through selective inhibition of Janus kinases, primarily JAK1 and JAK2. These kinases play crucial roles in the JAK/STAT (Janus kinase/signal transducer and activator of transcription) signaling pathway, which is a key mediator of cytokine signaling in various physiological and pathological processes.
JAK/STAT Pathway Inhibition
The compound disrupts downstream signaling pathways mediated by JAK1 and JAK2, particularly those involving STAT proteins. By preventing the phosphorylation of tyrosine residues on target proteins, INCB047986 reduces the activation of transcription factors involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, as JAK/STAT signaling is often dysregulated in malignant cells.
Cytokine Signaling Modulation
INCB047986 affects signaling pathways activated by various cytokines, including interleukin-6 and interferon, which are implicated in multiple pathological conditions. This broad impact on cytokine signaling explains the compound's potential applications in both oncological and immunological disorders.
Clinical Development
The clinical development of INCB047986 has involved several trials across different disease states, with varying outcomes. The compound has been evaluated in both hematological malignancies and solid tumors, as well as in autoimmune conditions such as rheumatoid arthritis.
Clinical Trials Overview
INCB047986 has undergone multiple clinical trials, with the most advanced reaching Phase 2. Table 2 summarizes the key clinical trials involving INCB047986.
NCT Number | Phase | Indication | Status | Outcome |
---|---|---|---|---|
NCT02151474 | Phase 2 | Rheumatoid Arthritis | Terminated | Not published |
NCT02093429 | Phase 1/2 | Myelodysplastic Syndrome | Terminated | Not published |
NCT01929941 | Phase 1 | Advanced Malignancies, Pancreatic Cancer, Breast Cancer, Urothelial Cancer | Terminated | Not published |
Table 2: Clinical trials of INCB047986
Advanced Malignancies Trial Design
A notable trial (NCT01929941) was an open-label study of INCB047986 administered to two distinct patient groups with advanced malignancies . The trial design included:
-
Group 1: Patients with advanced malignancies receiving INCB047986 as monotherapy
-
Part 1: Dose Escalation Phase to evaluate safety, tolerability, and pharmacokinetics
-
Part 2: Expansion Phase to further explore safety, tolerability, pharmacokinetics, and preliminary clinical activity
-
-
Group 2: Patients with advanced or metastatic pancreatic cancer, breast cancer, or urothelial cancer
Therapeutic Applications
INCB047986 has been investigated for multiple potential therapeutic applications, reflecting the diverse roles of JAK signaling in disease pathogenesis.
Oncology Applications
The compound has been studied for its potential efficacy in various malignancies:
-
Solid Tumors: Including pancreatic adenocarcinoma, triple-negative breast cancer, and urothelial cancer
-
Hematological Malignancies: Including Hodgkin's lymphoma and non-Hodgkin lymphoma
-
Myelodysplastic Syndrome: Particularly in patients refractory to or unlikely to respond to erythropoiesis-stimulating agents
Immunological Disorders
INCB047986 has also been investigated for inflammatory and autoimmune conditions:
-
Rheumatoid Arthritis: The compound reached Phase 2 clinical trials for this indication
-
Ulcerative Colitis: Listed as an inactive indication in the clinical development program
Comparison with Other JAK Inhibitors
INCB047986 is part of a broader class of JAK inhibitors that have been developed for various therapeutic applications. Table 3 provides a comparison of INCB047986 with other JAK inhibitors.
Inhibitor | Primary Target(s) | Highest Development Phase | Key Indications |
---|---|---|---|
INCB047986 | JAK1 | Phase 2 | Rheumatoid arthritis, Advanced malignancies |
Ruxolitinib | JAK1/2 | FDA Approved | Myelofibrosis, Polycythemia vera |
Tofacitinib | JAK3 | FDA Approved | Rheumatoid arthritis |
Baricitinib | JAK1/2 | Phase 3 | Rheumatoid arthritis, Psoriasis |
Filgotinib | JAK1 | Phase 2 | Rheumatoid arthritis, Crohn's disease |
Momelotinib | JAK1/2 | Phase 1/2 | Myelofibrosis |
Table 3: Comparison of INCB047986 with other JAK inhibitors
Selectivity Profile
INCB047986 is distinct from other JAK inhibitors due to its selective targeting of JAK1. This selectivity aims to minimize side effects associated with broader-spectrum JAK inhibitors. While it also shows activity against JAK2, its primary target is JAK1, which is involved in signaling pathways activated by multiple cytokine families .
Current Status and Future Directions
Development Status
As of the most recent data available (March 2025), the development of INCB047986 appears to have been discontinued, with all known clinical trials having been terminated . The highest development phase reached was Phase 2, primarily in rheumatoid arthritis studies.
Research Value
Despite the apparent discontinuation of clinical development, INCB047986 retains value as a research tool for investigating JAK/STAT signaling pathways. The compound is still available for research purposes, allowing scientists to explore fundamental aspects of JAK1 and JAK2 inhibition in various experimental systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume